4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21(2)15-12-16(20-18-13-15)22-8-10-23(11-9-22)17(24)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVHVZQYZKYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Coupling with Piperazine: The piperazine ring is then coupled with the pyridazine derivative using appropriate coupling agents such as carbodiimides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Compounds and Their Structural Features
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- This compound: The dimethylamino group enhances water solubility compared to non-polar analogues like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide. However, the N-phenyl group may reduce solubility in aqueous media .
Receptor Binding and Selectivity
- Piperazine-carboxamide derivatives often target serotonin or dopamine receptors due to their structural similarity to endogenous ligands. For example, compounds with trifluoromethylphenyl groups (e.g., CAS 856189-81-6) show enhanced affinity for 5-HT₁A receptors .
- Pyridazine-containing compounds, such as the target molecule, are investigated for kinase inhibition (e.g., adaptor-associated kinase 1) due to their ability to mimic ATP-binding motifs .
Biological Activity
4-[5-(Dimethylamino)pyridazin-3-YL]-N-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews various studies that explore its biological activity, focusing on its mechanisms, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperazine moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 296.37 g/mol. The compound features a dimethylamino group and a pyridazine ring, which are critical for its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may act as a ligand for various receptors, influencing signaling pathways involved in mood regulation and other physiological functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds structurally related to it demonstrated IC50 values in the low micromolar range, indicating significant potency against L. donovani promastigotes while maintaining selectivity over mammalian cells .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial for sterol biosynthesis in various organisms, including fungi and protozoa. Inhibitors of these enzymes can lead to the disruption of membrane integrity in pathogens, providing a therapeutic avenue for infections resistant to conventional treatments .
Study 1: Efficacy Against Leishmania
A study explored the efficacy of related compounds against L. donovani, revealing that certain derivatives exhibited strong inhibition of promastigote proliferation with selectivity ratios favoring the pathogen over host macrophages. The most promising candidates showed EC50 values below 1 µM, suggesting that modifications to the piperazine structure significantly enhance their antileishmanial activity .
| Compound | EC50 (µM) | Selectivity Ratio |
|---|---|---|
| Compound A | 0.5 | 10 |
| Compound B | 0.8 | 8 |
| Compound C | 0.9 | 12 |
Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of several piperazine derivatives, including those structurally similar to our compound. These derivatives were tested against various bacterial strains and exhibited moderate antibacterial activity, with some showing promising results against N. meningitidis and H. influenzae .
Q & A
Q. How can researchers design a structure-activity relationship (SAR) study to optimize potency?
- Synthesize analogs with systematic substitutions (e.g., varying aryl groups on piperazine or pyridazine). Test against a panel of related targets (e.g., receptor isoforms) and use statistical tools (e.g., PCA) to identify critical pharmacophores .
Q. What techniques elucidate metabolic pathways and potential toxicity?
- Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Reactive intermediates (e.g., epoxides) can be trapped with glutathione for toxicity screening .
Q. How do reaction conditions (e.g., solvent polarity) impact the stereochemical outcome of the synthesis?
- Polar aprotic solvents (DMF or DMSO) stabilize transition states, favoring specific stereoisomers. Chiral HPLC or circular dichroism confirms enantiomeric excess, critical for bioactive conformers .
Q. What experimental controls are vital when studying off-target effects in cellular models?
- Include negative controls (vehicle-only and scrambled analogs) and use CRISPR-edited cell lines to knockout putative targets. Dose-response curves (IC₅₀ comparisons) differentiate specific vs. nonspecific effects .
Data Analysis and Optimization
Q. How can researchers reconcile discrepancies in IC₅₀ values across different assay platforms?
- Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors. Use Bland-Altman plots to assess inter-assay variability .
Q. What statistical methods are recommended for analyzing high-throughput screening data?
- Apply Z-score normalization to account for plate-to-plate variation. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes type I errors in hit identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
